molecular formula C11H8N4 B2997013 2-Anilino-5-pyrimidinecarbonitrile CAS No. 400082-64-6

2-Anilino-5-pyrimidinecarbonitrile

Cat. No. B2997013
CAS RN: 400082-64-6
M. Wt: 196.213
InChI Key: UKLGQGDGFZDEDV-UHFFFAOYSA-N
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Description

2-Anilino-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C17H12N4 . It has an average mass of 272.304 Da and a monoisotopic mass of 272.106201 Da .


Molecular Structure Analysis

The molecular structure of 2-Anilino-5-pyrimidinecarbonitrile consists of a pyrimidine ring attached to an aniline group and a nitrile group . The exact structure and properties can be further analyzed using computational techniques .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Anilino-5-pyrimidinecarbonitrile are not available, related compounds have been studied for their binding selectivity in complexes with CDK2 and CDK7 .


Physical And Chemical Properties Analysis

2-Anilino-5-pyrimidinecarbonitrile has an average mass of 272.304 Da and a monoisotopic mass of 272.106201 Da . More detailed physical and chemical properties would require further experimental analysis .

Scientific Research Applications

  • Antitumor Agents and DHFR Inhibitors :

    • 2-Anilino-5-pyrimidinecarbonitrile derivatives, such as 2,4-diamino-5-methyl-6-[(monosubstituted anilino)methyl]pyrido[2,3-d]pyrimidines, have been synthesized for potential use as Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR) inhibitors. These compounds have also been explored for their antitumor properties, showing inhibitory activity against T. gondii cells and a range of human cancer cell lines (Gangjee, Adair, & Queener, 1999).
  • Cyclin-Dependent Kinase Inhibitors :

    • The compound has been identified as a potential inhibitor of cyclin-dependent kinase-2 (CDK2). Studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have shown them to be potent inhibitors of CDK2, suggesting a role in the treatment of diseases where CDK2 is a critical factor (Wang et al., 2004).
  • Ferroelectric and Magnetic Behavior :

    • Research on mixed azide and 5-(pyrimidyl)tetrazole bridged Co(II)/Mn(II) polymers, incorporating pyrimidine-2-carbonitrile, has shown these compounds to exhibit ferroelectric behavior and magnetic properties. This opens possibilities for their use in materials science, particularly in the development of multiferroic coordination polymers (Sengupta & Mukherjee, 2010).
  • Synthesis of Novel Compounds :

    • New hydrazinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their antitumoral activities against various human cancer cell lines. The synthesis process and the resulting bioactivity suggest potential applications in cancer research (Cocco et al., 2006).
  • DNA Polymerase III Inhibitors :

    • 4-Substituted 2-amino-6-(anilino)pyrimidines, including derivatives of 2-anilino-5-pyrimidinecarbonitrile, have been identified as selective inhibitors of DNA polymerase III. This enzyme is essential for DNA synthesis in Gram-positive bacteria, suggesting potential use in developing novel antibacterial agents (Ali et al., 2001).

Future Directions

There is ongoing research into the potential applications of 2-Anilino-5-pyrimidinecarbonitrile and related compounds. For example, a study has synthesized a series of compounds characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position, with the aim of generating new potential antitumor agents .

properties

IUPAC Name

2-anilinopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLGQGDGFZDEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilino-5-pyrimidinecarbonitrile

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